molecular formula C25H25N3OS B3991322 2-(1-adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-(1-adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B3991322
M. Wt: 415.6 g/mol
InChI Key: SHSLPWPKKAGPIO-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a fused heterocyclic compound featuring a triazolothiazinone core substituted with a bulky adamantyl group at position 2 and a 1-naphthyl group at position 3. This structural combination is hypothesized to optimize pharmacokinetic properties, though specific data on its biological activity or synthesis remain undisclosed in the provided evidence.

Properties

IUPAC Name

2-(1-adamantyl)-5-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c29-22-11-21(20-7-3-5-18-4-1-2-6-19(18)20)30-24-26-23(27-28(22)24)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,15-17,21H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSLPWPKKAGPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=O)CC(SC5=N4)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolothiazinone derivatives share a common core structure but differ in substituents at positions 2 (R) and 5 (Ar/Het), leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name R (Position 2) Ar (Position 5) Molecular Formula Molecular Weight CAS Number Key Properties/Activities
2-(1-Adamantyl)-5-(1-naphthyl)-... 1-Adamantyl 1-Naphthyl Not provided - - High lipophilicity (inferred)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-... 4-Chlorophenyl 3,4-Dimethoxyphenyl C₁₉H₁₆ClN₃O₃S 401.865 620570-79-8 Electron-withdrawing/donating groups enhance polarity
2-(4-Methoxyphenyl)-5-(4-methylphenyl)-... 4-Methoxyphenyl 4-Methylphenyl Not provided - - Moderate lipophilicity (inferred)
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-... 4-Methoxyphenyl 4-Chlorophenyl C₁₈H₁₄ClN₃O₂S 371.84 403830-64-8 Balanced electronic effects

Key Findings:

Substituent Effects on Lipophilicity: The adamantyl group in the target compound significantly increases logP compared to phenyl-based substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl), likely improving membrane permeability but reducing aqueous solubility .

Synthetic Accessibility: Similar compounds are synthesized via condensation of 3-R-4,5-dihydro-1H-1,2,4-triazole-5-thiones with arylpropenoyl chlorides . The adamantyl and naphthyl groups may require specialized reagents or modified reaction conditions due to steric hindrance.

Regioselectivity in Cyclization: Electrophilic cyclization of triazolothiazinones is influenced by substituent nature. Bulky groups like adamantyl may favor specific regiochemical outcomes, as seen in related systems .

Chlorophenyl and methoxyphenyl derivatives (e.g., CAS 620570-79-8) lack reported bioactivity but serve as structural benchmarks for optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Reactant of Route 2
2-(1-adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

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